Limazocic

Description

Contextualization of Limazocic within Drug Nomenclature and Development

Understanding the place of this compound within the broader pharmaceutical context requires examining its official designations and how it is categorized within drug development frameworks.

International Nonproprietary Name (INN) Status and Related Designations (e.g., SA-3443)

This compound has been assigned an International Nonproprietary Name (INN), which is a unique name designated by the World Health Organization (WHO) to facilitate the identification of pharmaceutical substances. The INN for this compound is this compound. nih.govantibodysociety.orgwho.intwho.intwto.orglookchem.comgoogle.comjustia.comarchive.orgscribd.com It is also known by the code designation SA-3443. nih.govlookchem.compatsnap.comidrblab.net Other synonyms include (-)-(R)-Hexahydro-7,7-dimethyl-6-oxo-1,2,5-dithiazocine-4-carboxylic acid and (4R)-7,7-dimethyl-6-oxo-1,2,5-dithiazocane-4-carboxylic acid. lookchem.comidrblab.net The INN system plays a crucial role in standardizing drug names globally for regulatory and scientific purposes. antibodysociety.orgwho.intscribd.com

Overview of its Classification within Drug Development Paradigms (e.g., small molecular drug, prodrug component)

This compound is classified as a small molecular drug. idrblab.netidrblab.net Small molecules are organic compounds with a low molecular weight, which allows them to diffuse readily across cell membranes and interact with intracellular targets. This classification is fundamental in drug development, influencing research strategies and potential routes of administration. While some research has explored carrier-linked prodrugs with temporary linkages to biologically active entities googleapis.com, this compound itself is primarily characterized as a small molecule.

Historical Trajectory and Current Research Landscape of this compound

The research focus and development status of this compound have evolved over time, reflecting shifts in scientific understanding and clinical priorities.

Evolution of Research Focus and Therapeutic Indications

Initially, this compound, identified as a synthetic cyclic disulfide compound, was investigated for its potential as a hepatoprotective agent. Research demonstrated its protective effects against chronic liver injuries induced by substances such as carbon tetrachloride (CCL) and swine serum, as well as several chemically induced acute liver injuries. ncats.io Studies also indicated inhibitory effects on immunologically induced liver injuries in mice. ncats.io Furthermore, this compound was shown to possess immunomodulatory effects, including the induction of cytotoxic cell activities and the modulation of interleukin-2 (B1167480) and interferon-gamma production. ncats.io It also exhibited a marked inhibitory effect on ANIT-induced intrahepatic cholestasis in rats. ncats.io More recent research also explored its effect on neovascularization, specifically its ability to suppress the expression of hypoxia-induced vascular endothelial growth factor (VEGF) in vitro and reduce vascular leakage and growth in a mouse model of choroidal neovascularization (CNV). patsnap.com

The therapeutic areas explored for this compound have included digestive system disorders and liver disease. patsnap.comidrblab.net

Assessment of Clinical Development Status and Discontinuation

This compound reached Phase 2 in its clinical development before being discontinued (B1498344). idrblab.netidrblab.net The discontinuation of a drug candidate can occur for various reasons, including lack of efficacy, safety concerns, strategic portfolio adjustments by the developing company, or poor pharmacokinetic profiles. nih.govbeonemedicines.com While the specific reasons for this compound's discontinuation at Phase 2 are not explicitly detailed in the provided information, its current status is listed as discontinued globally. patsnap.comidrblab.net

Clinical Development Status of this compound

| Development Stage | Current Status |

| Phase 2 | Discontinued idrblab.netidrblab.net |

The initial developer of this compound was Santen SAS. patsnap.com

Summary of Research Findings

| Area of Research | Key Findings |

| Hepatoprotection | Protective effect against chronic and acute liver injuries; inhibitory effects on immunologically induced liver injuries. ncats.io |

| Immunomodulation | Induction of cytotoxic cell activities; modulation of IL-2 and IFN-gamma production. ncats.io |

| Cholestasis | Inhibitory effect on ANIT-induced intrahepatic cholestasis in rats. ncats.io |

| Neovascularization | Suppressed VEGF expression; reduced vascular leakage and growth in mouse CNV model. patsnap.com |

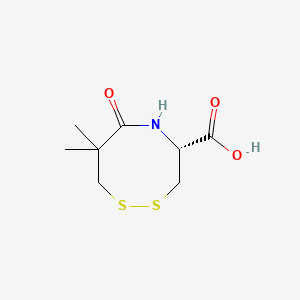

Structure

3D Structure

Properties

IUPAC Name |

(4R)-7,7-dimethyl-6-oxo-1,2,5-dithiazocane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S2/c1-8(2)4-14-13-3-5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTARWFJHCZHOGS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSSCC(NC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CSSC[C@H](NC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128620-82-6 | |

| Record name | Limazocic [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128620826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LIMAZOCIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY2I4AJB16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Investigations and Biological Impact

Studies on Metabolic Modulation and Pathophysiological Correlates

Identification of Limazocic in Metabolomic Profiling Studies

Metabolomic profiling is a powerful tool used to identify and quantify small molecules (metabolites) within biological samples, providing insights into metabolic changes associated with various physiological and pathophysiological conditions. gustaveroussy.frevotec.comnih.gov These studies can help in understanding the metabolic phenotype of an organism and identifying potential biomarkers or therapeutic targets. nih.govmetabolon.com

Analysis of Metabolic Changes in Disease Models (e.g., Intrauterine Growth Restriction)

This compound has been identified in metabolomic analyses conducted in disease models, such as those investigating Intrauterine Growth Restriction (IUGR). nih.gov IUGR is a condition where a fetus does not grow to its full genetic potential, often due to insufficient nutrient supply or other adverse intrauterine environments. mdpi.comnih.govfrontiersin.orgmdpi.com This can lead to significant metabolic adaptations in the fetus and has been associated with long-term health issues, including metabolic syndrome. mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov Metabolomic studies in IUGR models, such as growth-restricted newborn rats, aim to elucidate the metabolic mechanisms underlying the altered development observed in this condition. nih.gov These studies can reveal changes in the levels of various metabolites, including this compound, providing clues about the disrupted metabolic pathways. nih.gov

Characterization of Associated Biological Pathways and Metabolite Networks

The identification of this compound in metabolomic studies related to conditions like IUGR suggests its involvement in metabolic pathways that are perturbed in these states. Analyzing metabolite networks helps in understanding the intricate relationships between different metabolites and the biological pathways they are part of. nih.govnih.gov While specific detailed research findings on the biological pathways and metabolite networks directly associated with this compound in the context of IUGR are not extensively detailed in the provided search results, metabolomic studies in IUGR have highlighted alterations in various metabolic processes, including lipid metabolism and amino acid metabolism. mdpi.comfrontiersin.org Network-based strategies in metabolomics data analysis can help identify non-intuitive metabolic relationships and provide a more systematic perspective on metabolic changes. nih.gov

Investigation of Physiological Effects

The presence and altered levels of this compound in disease models suggest it may have physiological effects. Research in this area focuses on understanding how this compound influences biological processes and organ development.

Effects on Organ Development (e.g., Pulmonary Development)

Intrauterine growth restriction is known to affect the development of various organs, including the lungs. nih.govmdpi.com Studies using IUGR animal models have investigated the impact of this condition on lung development and the associated metabolic changes. nih.gov this compound has been identified in metabolomic analyses of lung tissue from growth-restricted newborn rats, indicating its presence in the pulmonary system during a critical developmental period affected by IUGR. nih.gov While the precise effects of this compound on pulmonary development require further dedicated investigation, its detection in this context suggests a potential role in the metabolic alterations that contribute to altered lung development in IUGR. nih.gov Pulmonary development is a complex process involving multiple stages and the coordinated development of respiratory epithelium, connective tissue, muscle, vasculature, and cartilage. nih.gov Impaired angiogenesis, the formation of new blood vessels, is known to affect lung structure and maturation. nih.govwikipedia.org

Exploration of Potential Pharmacological Activities

Preclinical research into this compound (also known as SA3443) has explored its potential in various therapeutic areas, primarily focusing on its protective effects on the liver and its influence on immune responses. ncats.iopatsnap.com The compound is classified as an investigational agent with a mechanism described as immunomodulatory, targeting digestive system disorders. ncats.iopatsnap.com

Anti-Inflammatory Research Contexts

This compound has demonstrated immunomodulatory effects in preclinical studies, which are relevant to anti-inflammatory research. Investigations in mice have shown that this compound can induce cytotoxic cell activities. ncats.io Furthermore, it has been observed to modulate the production of key cytokines, specifically interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-gamma). ncats.io These effects on cellular immunity and cytokine profiles suggest a potential role in modulating inflammatory responses. This compound has been broadly mentioned in the context of anti-inflammatory treatment research. cymitquimica.comgoogleapis.com

Role in Hepatic Pathologies (e.g., Liver Disease Investigations)

A significant area of preclinical investigation for this compound has been its role as a hepatoprotective agent. ncats.iohodoodo.comlookchem.com Studies have indicated that this compound exerts a protective effect against both chronic and acute liver injuries induced by various chemical agents. ncats.io Specifically, it has shown efficacy against chronic liver damage experimentally induced by carbon tetrachloride (CCl4) and swine serum. ncats.io this compound has also demonstrated protective effects in several models of chemically induced acute liver injuries. ncats.io Beyond chemically induced damage, inhibitory effects of this compound on immunologically induced liver injuries in mice have been reported. ncats.io Furthermore, this compound had a markedly inhibitory effect on alpha-naphthylisothiocyanate (ANIT)-induced intrahepatic cholestasis in rats. ncats.io

Considerations in Specific Toxicological Scenarios (e.g., Drug Overdose)

In the context of toxicological scenarios, particularly those involving chemical or drug-induced liver damage, this compound's hepatoprotective properties are relevant. The compound has shown protective effects against several chemically induced acute liver injuries. ncats.io Liver damage is a known consequence in various toxic exposures, including overdoses of certain drugs like paracetamol, where toxic metabolites can cause hepatic necrosis. pathologytestsexplained.org.au While specific studies on this compound's effect in drug overdose scenarios were not detailed, its demonstrated ability to protect against chemically induced liver injury in preclinical models suggests a potential area for further investigation in the context of toxicological challenges to liver function. ncats.iocymitquimica.comnih.gov

Advanced Chemical Biology and Prodrug Strategies Involving Limazocic

Design and Synthesis of Limazocic-Containing Chemical Entities

The development of this compound-containing chemical entities primarily revolves around the synthesis of prodrugs. This approach aims to transiently alter the physicochemical properties of this compound by conjugating it to other molecules or polymeric carriers, thereby improving its delivery and efficacy.

Methodological Approaches for Chemical Derivatization

Chemical derivatization of this compound for prodrug purposes involves establishing cleavable linkages to a carrier system. The goal is to ensure that the active this compound or a therapeutically active form is efficiently released in vivo upon cleavage of the linker. Methodological approaches for achieving this include the formation of temporary amide or ester bonds between this compound and the chosen carrier wikidata.orgfishersci.cawikipedia.org. The synthesis of these carrier-linked prodrugs can be accomplished using established chemical reactions and synthetic protocols fishersci.ca. For instance, if the design involves forming an amide linkage, standard amide bond formation techniques, such as the reaction between a carboxylic acid derivative (from this compound or the carrier) and an amine (on the carrier or a modified this compound), could be employed nih.gov.

Development of Carrier-Linked Prodrug Systems

This compound has been identified as a relevant compound in the development of carrier-linked prodrug systems wikidata.orgfishersci.cawikipedia.orgnih.govwikipedia.org. This strategy involves conjugating this compound to a larger carrier molecule through a reversible linker. Carrier-linked prodrugs are designed to improve various aspects of drug performance, including solubility, stability, circulation half-life, and targeted delivery to specific tissues or cells.

Application of this compound in Aliphatic Amine-Containing Prodrug Formulations

This compound is listed among a variety of biologically active molecules, including synthetic compounds, that can be utilized in conjunction with dipeptide-based prodrug linkers designed to form temporary amide bonds with aliphatic amine groups fishersci.cawikipedia.org. This indicates the potential for formulating this compound into carrier-linked prodrugs if it contains, or is modified to contain, an aliphatic amine functionality. Such prodrugs are characterized by the slow and controlled release of the parent drug molecule wikipedia.org. The core principle involves covalently attaching a carrier to an aliphatic amine group on the drug molecule via a dipeptide linker, where the amide bond between the dipeptide and the amine is designed for controlled hydrolysis under physiological conditions wikipedia.org.

Exploration of Biodegradable Polymeric Scaffolds (e.g., Poly(ethylene glycol)-based Systems)

Biodegradable polymeric scaffolds, particularly those based on Poly(ethylene glycol) (PEG), represent a significant area of exploration for developing carrier-linked prodrug systems involving compounds like this compound wikipedia.orgnih.govnih.gov. PEGylation, the conjugation of PEG to a drug or carrier, is a common strategy to improve solubility, reduce immunogenicity, and extend circulation time cenmed.com. PEG prodrugs and hydrogel prodrugs are examples where the active agent is temporarily linked to a PEG or hydrogel carrier wikipedia.org. These polymeric systems can function as sustained-release depots for the conjugated drug nih.gov. Biodegradable polymers are increasingly used as scaffolds in drug delivery due to their ability to degrade in the body over time, releasing the encapsulated or conjugated drug uni.luguidetopharmacology.org. PEG-based polymers are frequently incorporated into the design of such biodegradable polymeric prodrugs to leverage their favorable properties cenmed.comiarc.fr.

Innovation in Controlled Release Drug Delivery

The application of this compound or related structures in controlled release drug delivery systems is an area of interest, particularly concerning the potential for releasing therapeutic agents, such as nitric oxide.

Research Methodologies and Translational Perspectives

Advanced Analytical Platforms in Limazocic Studies

Advanced analytical techniques are crucial for the comprehensive study of this compound, enabling researchers to identify metabolites and analyze protein expression levels.

Mass Spectrometry for Comprehensive Metabolite Identification

Mass spectrometry (MS) is a key analytical technique employed in the identification of metabolites of this compound. wikipedia.orgijpras.comnih.govlcms.czbiocrates.com High-resolution mass spectrometry (HRMS), coupled with techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the separation and detection of various metabolites in complex biological samples. ijpras.comnih.govlcms.czbiocrates.com This approach provides detailed information about the mass-to-charge (m/z) ratio of ionized molecules, aiding in the elucidation of metabolic pathways and the identification of drug-related material amidst endogenous interference. ijpras.comnih.govlcms.czbiocrates.com

In studies involving this compound, mass spectrometry has been utilized for metabolomic analyses to investigate metabolic changes in biological tissues. For instance, liquid chromatography mass spectrometry was performed for metabolomic analyses of lung tissues in a study using a rat model of intrauterine growth restriction (IUGR). nih.gov This study identified this compound as one of the metabolites analyzed based on ion intensity in lung tissue samples. nih.gov

Predicted Collision Cross Section (CCS) values for this compound adducts can be calculated using MS-based methods, providing additional data for identification and characterization. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 236.04097 | 153.0 |

| [M+Na]+ | 258.02291 | 157.5 |

| [M-H]- | 234.02641 | 152.8 |

| [M+NH4]+ | 253.06751 | 161.0 |

| [M+K]+ | 273.99685 | 156.8 |

| [M+H-H2O]+ | 218.03095 | 150.1 |

| [M+HCOO]- | 280.03189 | 155.4 |

| [M+CH3COO]- | 294.04754 | 221.9 |

| [M+Na-2H]- | 256.00836 | 150.8 |

| [M]+ | 235.03314 | 151.8 |

| [M]- | 235.03424 | 151.8 |

Protein Expression Analysis Techniques (e.g., Western Blotting for PDGF-A and PDGF-B)

Protein expression analysis techniques, such as Western blotting, are utilized to assess the levels of specific proteins that may be influenced by or related to this compound research. wikipedia.org Platelet-Derived Growth Factor (PDGF) subunits, specifically PDGF-A and PDGF-B, are examples of proteins whose expression can be examined using these methods. wikipedia.org PDGFs are important growth factors involved in various cellular processes, including proliferation, differentiation, and development. nih.govwikipedia.orgnih.govmdpi.com

Western blotting allows for the detection and quantification of specific proteins in tissue samples. nih.govrndsystems.com In a study investigating the effects of uteroplacental insufficiency on lung development in rats, Western blots were used to determine the levels of PDGF-A and PDGF-B in lung tissue samples. nih.gov This research found significantly lower average PDGF-A levels in IUGR rats compared to control rats, while PDGF-B levels were comparable between the groups. nih.gov

Table 2: Average PDGF-A and PDGF-B Levels in Lung Tissue of Control and IUGR Rats (Postnatal Day 7) nih.gov

| Group | Average PDGF-A Level | Average PDGF-B Level |

| Control | Higher | Comparable |

| IUGR | Significantly Lower | Comparable |

*Data is presented qualitatively based on the search result; specific quantitative data was not available in the snippet.

Preclinical Model Systems and Analytical Approaches

Preclinical model systems, particularly rodent models, are essential for studying the pathophysiology of diseases relevant to this compound research and for evaluating potential interventions.

Utilization of Rodent Models for Disease Pathophysiology (e.g., Sprague Dawley Rats for Intrauterine Growth Restriction)

Rodent models, such as Sprague Dawley rats, are commonly used to mimic human disease conditions for research purposes. nih.govnih.govmdpi.comfrontiersin.org The Sprague Dawley rat model has been specifically utilized to study intrauterine growth restriction (IUGR), a condition where a fetus does not grow to its full potential during pregnancy. nih.govnih.govmdpi.comfrontiersin.org Various methods can be employed to induce IUGR in Sprague Dawley rats, including bilateral uterine vessel ligation or exposure to a hypoxic environment. nih.govnih.gov These models allow researchers to investigate the physiological and molecular changes associated with IUGR and assess the effects of potential therapeutic agents or interventions. nih.govnih.govmdpi.comfrontiersin.org

In studies related to this compound, Sprague Dawley rats have been used in IUGR models to investigate altered lung development and conduct metabolomic analyses of lung tissue. nih.gov

Histopathological and Morphometric Assessment of Tissue Morphology (e.g., Radial Alveolar Count)

Histopathological and morphometric assessments are vital for evaluating tissue morphology and structural development in preclinical studies. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov These techniques involve the microscopic examination of tissue sections to identify pathological alterations and quantify specific structural features. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov

The radial alveolar count (RAC) is a specific morphometric method used to assess alveolar development in lung tissue. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov It involves counting the number of alveoli transected by a line drawn from the center of a respiratory bronchiole to the nearest septal division or pleural margin. researchgate.net The RAC is considered a reliable index of lung growth, particularly during intrauterine and early postnatal development. researchgate.netnih.gov

In the context of this compound-related research using IUGR rat models, histopathological examination of lung sections stained with hematoxylin (B73222) and eosin (B541160) has been performed to assess morphometry. nih.govfrontiersin.org The radial alveolar count has been measured in these studies to evaluate the structural development of the alveoli. nih.govfrontiersin.org Research in IUGR rats has shown a significantly lower average RAC compared to control rats, indicating impaired alveolar development. frontiersin.org

Table 3: Radial Alveolar Count (RAC) in Control and IUGR Rats (Postnatal Day 7) frontiersin.org

| Group | Average Radial Alveolar Count (RAC) |

| Control | Higher |

| IUGR | Significantly Lower (p < 0.01) |

Strategic Considerations for Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govuni-muenchen.de For compounds like this compound, strategic considerations for translational research involve leveraging findings from advanced analytical platforms and preclinical models to inform potential therapeutic development. patsnap.comnih.govuni-muenchen.de This includes identifying potential indications based on the compound's mechanisms of action and observed effects in disease models. patsnap.com Translational medicine also involves the bidirectional flow of information between laboratory research and clinical observations to refine hypotheses and develop new treatment strategies. uni-muenchen.de While specific translational research strategies directly linked to this compound were not extensively detailed in the provided search results, the methodologies discussed (mass spectrometry, protein analysis, rodent models, histopathology) form the foundation for such translational efforts. wikipedia.orgnih.gov Identifying drug targets and understanding the compound's fate in biological systems are key aspects that inform the translational pathway. patsnap.comijpras.comlcms.cz

Application of Pharmacogenetic and Pharmacogenomic Analysis in Drug Efficacy and Safety Assessment

Pharmacogenetic and pharmacogenomic analyses play a crucial role in understanding the variability in drug response among individuals. For compounds like this compound, such analyses can help elucidate how genetic factors might influence its efficacy and safety profile. Research in this area involves identifying genes that are involved in various aspects of drug handling and action, including absorption, distribution, metabolism, and elimination (ADME). Furthermore, pharmacogenomics can investigate the interaction of the drug with its intended target(s) and potential alternative targets, as well as the cellular response to drug binding. justia.com

Pharmacogenomic studies can utilize genetic variances to account for observed differences in drug efficacy and safety within a population. By analyzing genetic information, researchers aim to identify specific patient subpopulations where a drug like this compound might be more effective or where the risk of adverse effects might be altered. This can inform the development of diagnostic tests to predict individual patient responses and guide treatment selection. justia.com

While specific detailed findings of pharmacogenetic or pharmacogenomic studies solely focused on this compound's efficacy and safety in humans were not extensively available in the provided search results, the compound has been explicitly mentioned in the context of pharmacogenomics studies aimed at identifying relevant genes and genetic variances. This suggests that pharmacogenomic approaches have been considered as a methodology to understand the variable response to this compound, particularly in the context of conditions such as liver disease, inflammation, emphysema, and drug overdose, where its potential application was contemplated. justia.com

Future Directions in Clinical Development and Repurposing Research Initiatives

This compound was in clinical development for liver disease but its development was discontinued (B1498344) in Phase 2. idrblab.netidrblab.net Despite this, the research findings regarding its biological activities suggest potential avenues for future investigation and repurposing initiatives.

Pre-clinical studies have demonstrated that this compound possesses hepatoprotective effects against various chemically induced acute and chronic liver injuries. ncats.io It has also shown immunomodulatory effects, including the induction of cytotoxic cell activities and modulation of cytokine production (interleukin-2 and interferon-gamma). ncats.io Furthermore, research has indicated that this compound can suppress VEGF production and reduce vascular leakage and the growth of experimental choroidal neovascularization in mice. ncats.iopatsnap.com These findings highlight the compound's multifaceted biological activities beyond its initial primary indication.

The observed effects on inflammation, immune modulation, and neovascularization suggest potential for repurposing this compound for other conditions where these biological processes are involved. While the available information does not detail specific ongoing repurposing clinical trials for this compound, the scientific understanding of its mechanisms of action could theoretically support investigations into conditions related to aberrant angiogenesis or immune dysregulation. The prior consideration of this compound in the context of pharmacogenomics studies for conditions like inflammation and emphysema further supports the possibility of exploring these areas. justia.com

Future research initiatives could involve further pre-clinical studies to thoroughly explore the potential of this compound in these alternative indications. Should promising results emerge, this could pave the way for new clinical development programs focused on repurposing the compound. Understanding the pharmacokinetic profile, including the influence of factors like intestinal microorganisms on its metabolism, as observed in rat studies, would be crucial for designing such studies and optimizing potential formulations for different routes of administration or target tissues. patsnap.com

Research Findings Summary

| Research Area | Key Findings | Source |

| Hepatoprotection | Protective effect against chronic and acute chemically induced liver injuries. | ncats.io |

| Immunomodulation | Inhibitory effects on immunologically induced liver injuries; induction of cytotoxic cell activities; modulation of IL-2 and IFN-gamma. | ncats.io |

| Cholestasis | Markedly inhibitory effect on ANIT-induced intrahepatic cholestasis in rats. | ncats.io |

| Neovascularization | Suppresses VEGF production; reduces vascular leakage and growth of mouse experimental choroidal neovascularization. | ncats.iopatsnap.com |

| Pharmacokinetics (Rats) | Elimination via exhalation of 14CO2 influenced by fasting state; metabolism influenced by intestinal microorganisms. | patsnap.com |

| Pharmacogenomics Context | Mentioned in the context of studies identifying genes involved in drug function, efficacy, and safety, including for liver disease, inflammation, emphysema, and drug overdose. | justia.com |

Regulatory and Nomenclature Considerations in Limazocic Research

International Nonproprietary Name (INN) Status and Significance

Limazocic has been assigned an International Nonproprietary Name (INN). idrblab.netnih.govwikipedia.orgwho.intusitc.govantibodysociety.orgscribd.comwho.intcbsa-asfc.gc.cacbsa-asfc.gc.cawto.orgun.orgjustia.comlegislation.gov.ukarchive.org The INN system, coordinated by the World Health Organization (WHO), provides unique and universally recognized names for pharmaceutical substances. antibodysociety.org The purpose of an INN is to clearly identify a pharmaceutical substance to facilitate communication and identification in areas such as pharmacopoeias, labeling, advertising, drug regulation, and scientific literature. antibodysociety.org The assignment of an INN to this compound signifies its recognition as a distinct pharmaceutical substance within the international framework of drug nomenclature.

Patent Landscape and Intellectual Property in this compound Development

The intellectual property landscape surrounding this compound includes its mention in various patents. These patents often list this compound among a range of compounds relevant to the claimed invention. patsnap.comwho.intscribd.comwho.intcbsa-asfc.gc.cacbsa-asfc.gc.cajustia.comlegislation.gov.ukuni.luncats.iogoogleapis.comgoogle.commysciencework.comgoogle.comgoogleapis.comgoogle.com For instance, this compound appears in patents related to carrier-linked prodrugs having temporary linkages googleapis.comgoogle.commysciencework.comgoogleapis.com and biodegradable polyethylene (B3416737) glycol based water-insoluble hydrogels. google.com It is also listed in patents concerning lyophilization processes and the products obtained thereby. justia.com The inclusion of this compound in these diverse patent applications indicates its consideration within broader technological advancements in drug delivery, formulation, and stabilization. While specific detailed research findings on this compound from these patents are often presented in the context of the overarching patent claim (e.g., the efficacy of a prodrug system), the presence of this compound in these documents highlights its involvement in intellectual property related to pharmaceutical development technologies.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Limazocic's pharmacological properties?

- Methodological Approach : Use the PICOT framework to structure the question:

- Population : Define the biological system (e.g., specific cell lines, animal models, or patient subgroups).

- Intervention : Specify this compound dosage, administration route, and exposure conditions.

- Comparison : Identify control groups (e.g., placebo, alternative compounds, or baseline measurements).

- Outcome : Quantify endpoints (e.g., biomarker levels, toxicity thresholds, or metabolic stability).

- Time : Determine the study duration (e.g., acute vs. chronic exposure).

Example: "In murine hepatocytes (P), how does 50 μM this compound (I) compared to vehicle control (C) affect CYP3A4 enzyme activity (O) over 72 hours (T)?" .

Q. What methodologies are effective for conducting a literature review on this compound?

- Steps :

Keyword Strategy : Combine terms like "this compound pharmacokinetics," "structure-activity relationship," and "in vitro efficacy" with Boolean operators.

Database Selection : Use PubMed, Scopus, and specialized chemistry repositories (excluding unreliable sources like BenchChem).

Synthesis : Map gaps in existing studies (e.g., limited data on this compound’s metabolite pathways) and align findings with theoretical frameworks (e.g., receptor-binding hypotheses) .

Q. How to design initial experiments to assess this compound's biochemical interactions?

- Key Considerations :

- Reproducibility : Document protocols for compound preparation, storage conditions, and assay parameters (e.g., pH, temperature).

- Controls : Include positive/negative controls and triplicate measurements to minimize variability.

- Data Collection : Use high-throughput screening for dose-response curves or isothermal titration calorimetry for binding affinity analysis .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound's efficacy?

- Analytical Framework :

Identify Principal Contradictions : Determine if discrepancies arise from methodological variability (e.g., assay sensitivity) or biological heterogeneity (e.g., cell-line-specific responses).

Iterative Validation : Replicate experiments under standardized conditions and apply statistical tests (e.g., ANOVA with post-hoc analysis) to isolate confounding factors.

Example: If this compound shows conflicting cytotoxicity results in in vitro vs. in vivo models, conduct proteomic profiling to compare pathway activation across systems .

Q. What strategies ensure methodological rigor in longitudinal studies of this compound?

- Quality Criteria :

- Reliability : Use blinded data analysis to reduce observer bias.

- Validity : Cross-validate findings with orthogonal techniques (e.g., LC-MS for metabolite quantification alongside enzymatic assays).

- Data Security : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for dataset archiving .

Q. How to apply mixed-methods approaches to investigate this compound's pharmacokinetics and pharmacodynamics?

- Integration Workflow :

Quantitative Phase : Perform pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate absorption half-life and volume of distribution.

Qualitative Phase : Conduct expert interviews or focus groups to contextualize clinical relevance (e.g., dosing feasibility in patient subgroups).

Triangulation : Compare computational predictions (e.g., molecular docking simulations) with empirical results to refine mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.